molecular formula C25H23N3O3 B213896 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Cat. No. B213896
M. Wt: 413.5 g/mol
InChI Key: AHIXNYGUECKYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, also known as DPPM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various scientific research applications, including its use as a potential anticancer agent. Studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In neurodegenerative diseases, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of amyloid beta peptides. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to be stable under various conditions, making it suitable for long-term studies. However, one of the limitations of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new formulations of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide that can improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is a novel compound that has shown potential applications in various scientific research fields, including its use as an anticancer agent and in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and the aggregation of amyloid beta peptides. While N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments, its low solubility in water may limit its use in certain experiments. However, there are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases and the optimization of its synthesis method.

Synthesis Methods

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final compound, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide. This method has been optimized to yield high purity and high yield of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide.

properties

Product Name

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)25(29)26-16-20-17-28(21-11-7-4-8-12-21)27-24(20)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)

InChI Key

AHIXNYGUECKYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.